molecular formula C12H17ClN2O B8035164 (R)-N-phenylpiperidine-3-carboxamide hydrochloride

(R)-N-phenylpiperidine-3-carboxamide hydrochloride

Cat. No.: B8035164
M. Wt: 240.73 g/mol
InChI Key: ZTANSINWWGVKJA-HNCPQSOCSA-N
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Description

®-N-phenylpiperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a significant class of nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-phenylpiperidine-3-carboxamide hydrochloride typically involves the reaction of a piperidine derivative with a phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-N-phenylpiperidine-3-carboxamide hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

®-N-phenylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-N-phenylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ®-N-phenylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpiperidine-3-carboxamide
  • N-phenylpiperidine-4-carboxamide
  • N-phenylpiperidine-2-carboxamide

Uniqueness

®-N-phenylpiperidine-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .

Properties

IUPAC Name

(3R)-N-phenylpiperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANSINWWGVKJA-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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